6-Bromoquinoline-4-carboxamide

Catalog No.
S14218534
CAS No.
M.F
C10H7BrN2O
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoquinoline-4-carboxamide

Product Name

6-Bromoquinoline-4-carboxamide

IUPAC Name

6-bromoquinoline-4-carboxamide

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-6-1-2-9-8(5-6)7(10(12)14)3-4-13-9/h1-5H,(H2,12,14)

InChI Key

FXLXGRYLTOAYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C(=O)N

6-Bromoquinoline-4-carboxamide is a bifunctional heteroaryl building block procured primarily for the synthesis of Fibroblast Activation Protein (FAP) inhibitors and targeted radiotracers [1]. The molecule features a quinoline core with a 4-position primary carboxamide, which serves as a critical pharmacophore element mimicking peptide bonds, and a 6-position bromine atom that acts as an orthogonal handle for palladium-catalyzed cross-coupling [1]. This specific substitution pattern is foundational for constructing the (4-quinolinoyl)glycyl-2-cyanopyrrolidine targeting moiety used in modern PET imaging agents and therapeutic nanoparticles, offering a highly convergent starting point for complex bioconjugation workflows [1].

Substituting 6-bromoquinoline-4-carboxamide with its carboxylic acid precursor or positional isomers disrupts both synthetic processability and final ligand efficacy [1]. While 6-bromoquinoline-4-carboxylic acid might appear as a viable alternative for standard amide coupling, it requires reaction with free-amine glycyl-cyanopyrrolidine intermediates that are highly prone to self-condensation and degradation [1]. Furthermore, replacing the bromine with fluorine or chlorine severely reduces reactivity in downstream Heck or Suzuki couplings required for chelator or linker attachment [1]. Finally, shifting the carboxamide to the 2- or 3-position abolishes the spatial alignment necessary for binding the FAP active site, resulting in a complete loss of selectivity against off-target dipeptidyl peptidases [1].

N-Alkylation vs. Amide Coupling Stability

To construct the FAP-targeting core, 6-bromoquinoline-4-carboxamide enables direct N-alkylation with alpha-haloacetyl-cyanopyrrolidines under mild basic conditions (e.g., KOH in DMF) [1]. In contrast, utilizing the baseline 6-bromoquinoline-4-carboxylic acid requires a standard peptide coupling that depends on the free amine of a glycyl-cyanopyrrolidine derivative, which is notoriously unstable and prone to diketopiperazine formation [1]. By employing the pre-formed 4-carboxamide, chemists bypass the unstable intermediate, facilitating a scalable and higher-yielding convergent synthesis of the (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold [1].

Evidence DimensionSynthetic Route Stability
Target Compound DataEnables direct N-alkylation with stable electrophiles (e.g., 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile)
Comparator Or Baseline6-Bromoquinoline-4-carboxylic acid (requires unstable free-amine intermediates)
Quantified DifferenceEliminates the need for handling degradation-prone glycyl-cyanopyrrolidine free amines
ConditionsKOH/DMF basic alkylation vs. standard DCC/HATU amide coupling

Procuring the carboxamide directly streamlines the synthesis of FAP inhibitors by bypassing unstable intermediates and improving overall route reliability.

Cross-Coupling Reactivity for Chelator Attachment

The 6-bromo substituent on 6-bromoquinoline-4-carboxamide provides specific reactivity for palladium-catalyzed cross-coupling reactions, such as the Heck reaction with acrylamide-PEG linkers [1]. Compared to class-level baseline materials like 6-fluoroquinoline-4-carboxamide, the brominated analog provides the necessary oxidative addition kinetics to attach bulky DOTA, AAZTA5, or nanoparticle-bearing linkers [1]. This orthogonal reactivity ensures that the 4-carboxamide pharmacophore remains intact while the 6-position is functionalized [1].

Evidence DimensionCross-Coupling Suitability
Target Compound DataReactive in Pd-catalyzed Heck/Suzuki reactions for linker attachment
Comparator Or Baseline6-Fluoroquinoline-4-carboxamide (inert under standard mild Pd-catalysis)
Quantified DifferenceEnables functionalization at the 6-position without disrupting the 4-carboxamide pharmacophore
ConditionsPd-catalyzed Heck reaction with acrylamide-PEG derivatives

Essential for buyers developing radiotracers, as the bromine handle is strictly required to attach the radioisotope chelator.

Pharmacophore Integrity for FAP Selectivity

The exact placement of the carboxamide at the 4-position is required for achieving selectivity for FAP over related proteases. Derivatives built from 6-bromoquinoline-4-carboxamide yield final ligands with FAP/DPP IV selectivity ratios exceeding 10,000-fold [1]. If a positional isomer such as 6-bromoquinoline-2-carboxamide were utilized, the resulting scaffold would fail to correctly mimic the peptide bond required to engage the FAP active site, leading to unacceptable off-target binding [1].

Evidence DimensionEnzyme Selectivity (FAP vs. DPP IV)
Target Compound DataSelectivity ratio > 10,000 when utilizing the 4-carboxamide-derived core
Comparator Or Baseline2- or 3-carboxamide positional isomers (loss of critical binding interactions)
Quantified DifferenceMaintains >10,000-fold selectivity for FAP over off-target dipeptidyl peptidases
ConditionsIn vitro human recombinant enzyme inhibition assays

Guarantees that the downstream active pharmaceutical ingredient will possess the necessary target specificity for clinical or preclinical success.

Synthesis of FAPI Radiotracers

Where this compound is the right choice for constructing the (4-quinolinoyl)glycyl-2-cyanopyrrolidine targeting core of PET imaging agents, utilizing the 6-bromo position to attach DOTA or AAZTA5 chelators [1].

Development of FAP-Targeted Nanoparticles

Where this compound is the right choice for synthesizing targeting ligands that are subsequently conjugated to harmonic nanoparticles or other nanocarriers via cross-coupling [1].

Discovery of Novel FAP-Targeted Therapeutics

Where this compound is the right choice as a starting material for medicinal chemistry programs aiming to attach cytotoxic payloads to the highly selective FAP-binding scaffold [1].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

249.97418 g/mol

Monoisotopic Mass

249.97418 g/mol

Heavy Atom Count

14

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